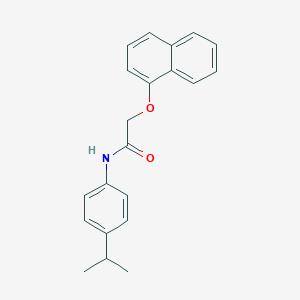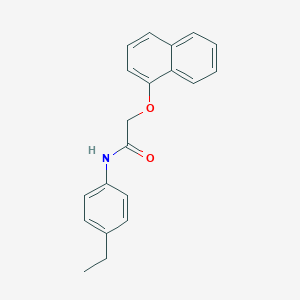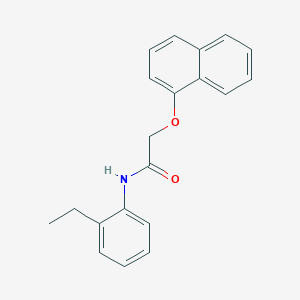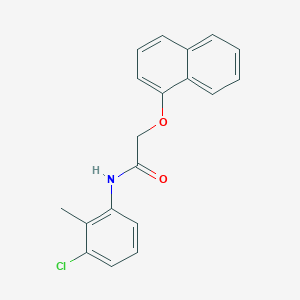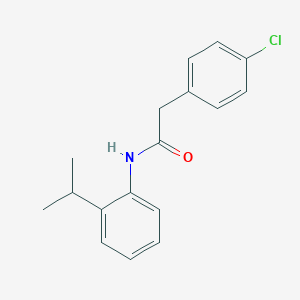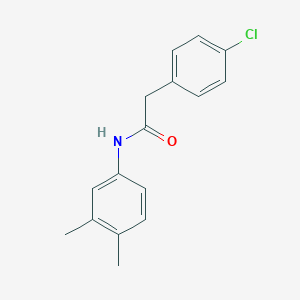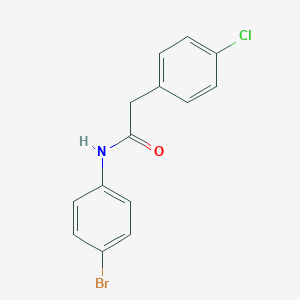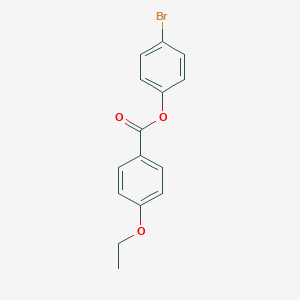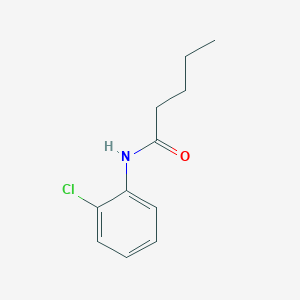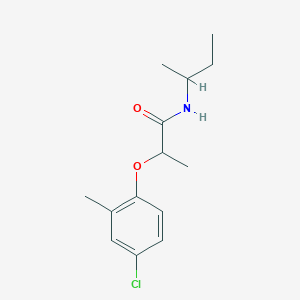
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential as an anticancer agent.
Mecanismo De Acción
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide induces apoptosis in cancer cells by activating the mitochondrial pathway. It causes the release of cytochrome c from the mitochondria, which triggers the activation of caspases and leads to cell death. N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be well-tolerated in mice and rats, with no significant changes in body weight or behavior observed. N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has also been shown to have a low potential for drug-drug interactions and has not been found to interfere with the metabolism of other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has several advantages for lab experiments, including its low toxicity and minimal side effects, making it a safe and effective compound for use in animal studies. However, N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has limited solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Direcciones Futuras
There are several future directions for research on N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide. One area of research is to investigate its potential as a combination therapy with other anticancer agents. Another area of research is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to explore the mechanism of action of N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide and its potential for use in other diseases beyond cancer.
Conclusion:
In conclusion, N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide is a promising anticancer agent that has shown efficacy against a variety of cancer cell lines. Its low toxicity and minimal side effects make it a safe and effective compound for use in animal studies. Future research is needed to explore its potential as a combination therapy and to optimize its pharmacokinetic properties. Overall, N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has the potential to be a valuable addition to the arsenal of anticancer agents.
Métodos De Síntesis
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide can be synthesized through the reaction of 4-chloro-2-methylphenol and sec-butylamine with the addition of 2-bromo-2-methylpropionic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and dimethylformamide. The resulting product is purified through recrystallization to obtain N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide in its pure form.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has been studied for its anticancer properties, specifically its ability to induce apoptosis in cancer cells. It has been found to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting DNA synthesis.
Propiedades
Fórmula molecular |
C14H20ClNO2 |
|---|---|
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-5-10(3)16-14(17)11(4)18-13-7-6-12(15)8-9(13)2/h6-8,10-11H,5H2,1-4H3,(H,16,17) |
Clave InChI |
BGYMOOBERLMCFE-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
SMILES canónico |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




